

# Application Notes and Protocols for Lometrexol Hydrate with Folinic Acid Rescue

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lometrexol hydrate*

Cat. No.: *B2632212*

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## Introduction

Lometrexol, also known as 5,10-dideazatetrahydrofolate (DDATHF), is a potent folate analog antimetabolite with significant antineoplastic activity.[1] Its primary mechanism of action is the selective and tight-binding inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[2][3][4][5] By inhibiting GARFT, Lometrexol depletes intracellular purine pools, leading to the cessation of DNA and RNA synthesis, cell cycle arrest, and ultimately, apoptosis in rapidly proliferating cancer cells.

The clinical utility of Lometrexol has been hampered by its dose-limiting toxicities, primarily myelosuppression (thrombocytopenia and anemia) and mucositis. To mitigate these adverse effects, a rescue strategy using folinic acid (leucovorin) has been developed. Folinic acid is a reduced folate that can bypass the metabolic block induced by Lometrexol, thereby replenishing the folate pool in normal tissues and reducing toxicity. This approach allows for the administration of higher, more therapeutically effective doses of Lometrexol.

These application notes provide detailed protocols for the use of **Lometrexol hydrate** with folinic acid rescue in both preclinical and clinical research settings.

## Data Presentation

### In Vitro Cytotoxicity of Lometrexol

Cell Line	Cancer Type	IC50 (nM)	Reference
CCRF-CEM	Human T-lymphoblast leukemia	2.9	

## Clinical Pharmacokinetics of Lometrexol (in the presence of Folic Acid/Folinic Acid)

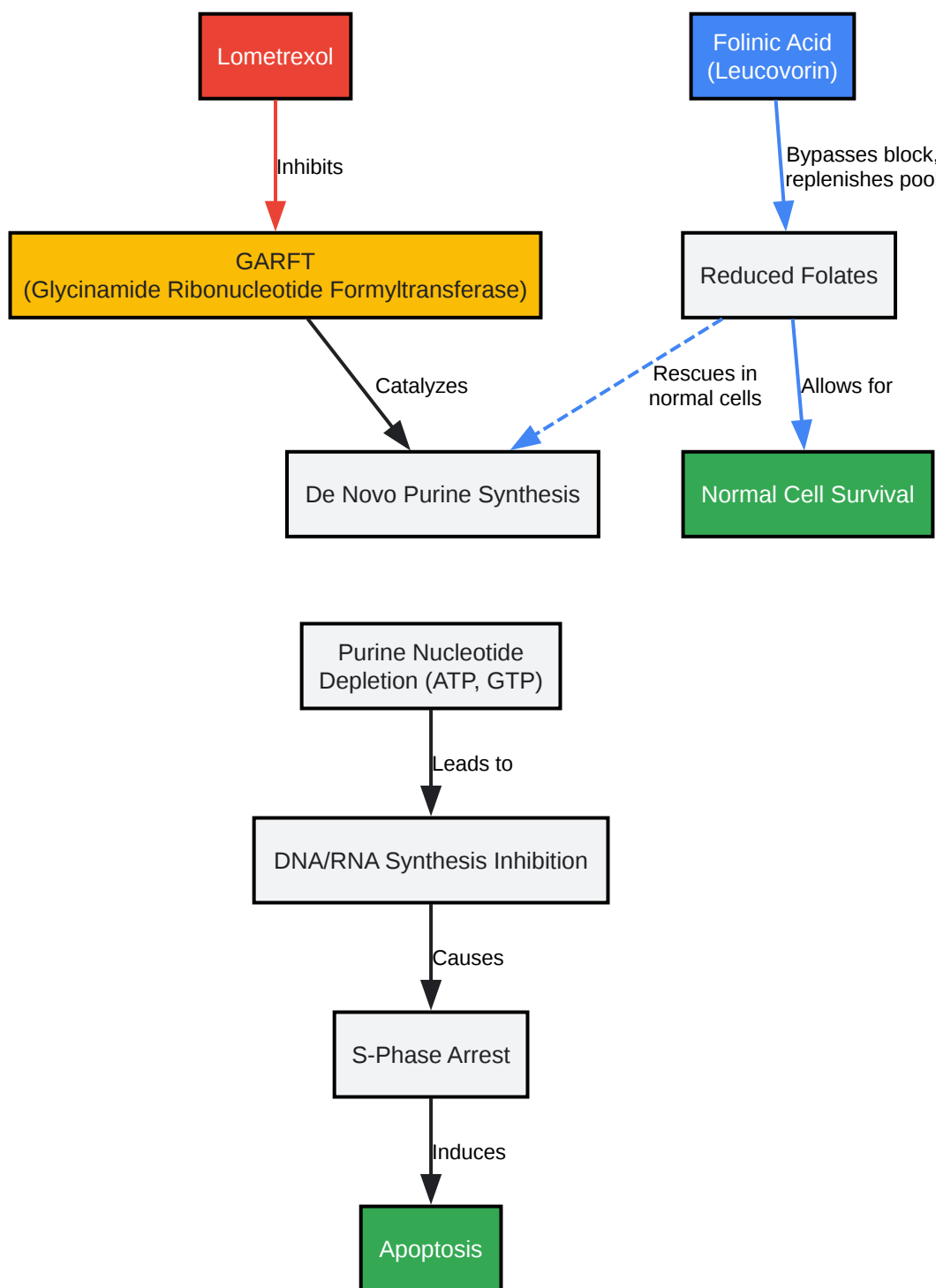
Parameter	Value	Patient Population	Reference
Plasma Half-lives			
$t_{1/2\alpha}$	$19 \pm 7$ min	Advanced Cancer	
$t_{1/2\beta}$	$256 \pm 96$ min	Advanced Cancer	
$t_{1/2\gamma}$	$1170 \pm 435$ min	Advanced Cancer	
Volume of Distribution (Vd)	4.7 - 15.8 L/m <sup>2</sup>	Advanced Cancer	
Plasma Protein Binding	$78 \pm 3\%$	Advanced Cancer	
Renal Elimination	$85 \pm 16\%$ within 24h	Advanced Cancer	

## Clinical Dosing Regimens and Toxicities

Lometrexol Dose	Folinic Acid Rescue Regimen	Maximum Tolerated Dose (MTD) Reached	Dose-Limiting Toxicities	Patient Population	Reference
4 mg/m <sup>2</sup> /day for 3 days	None	Yes (Total dose of 12 mg/m <sup>2</sup> )	Stomatitis, Thrombocytopenia	Advanced Cancer	
Up to 60 mg/m <sup>2</sup> (single dose)	15 mg four times a day (days 7-9)	Yes	Anemia	Advanced Cancer	
10.4 mg/m <sup>2</sup> /week	3 mg/m <sup>2</sup> /day (oral)	Yes	Thrombocytopenia, Mucositis	Advanced Cancer	

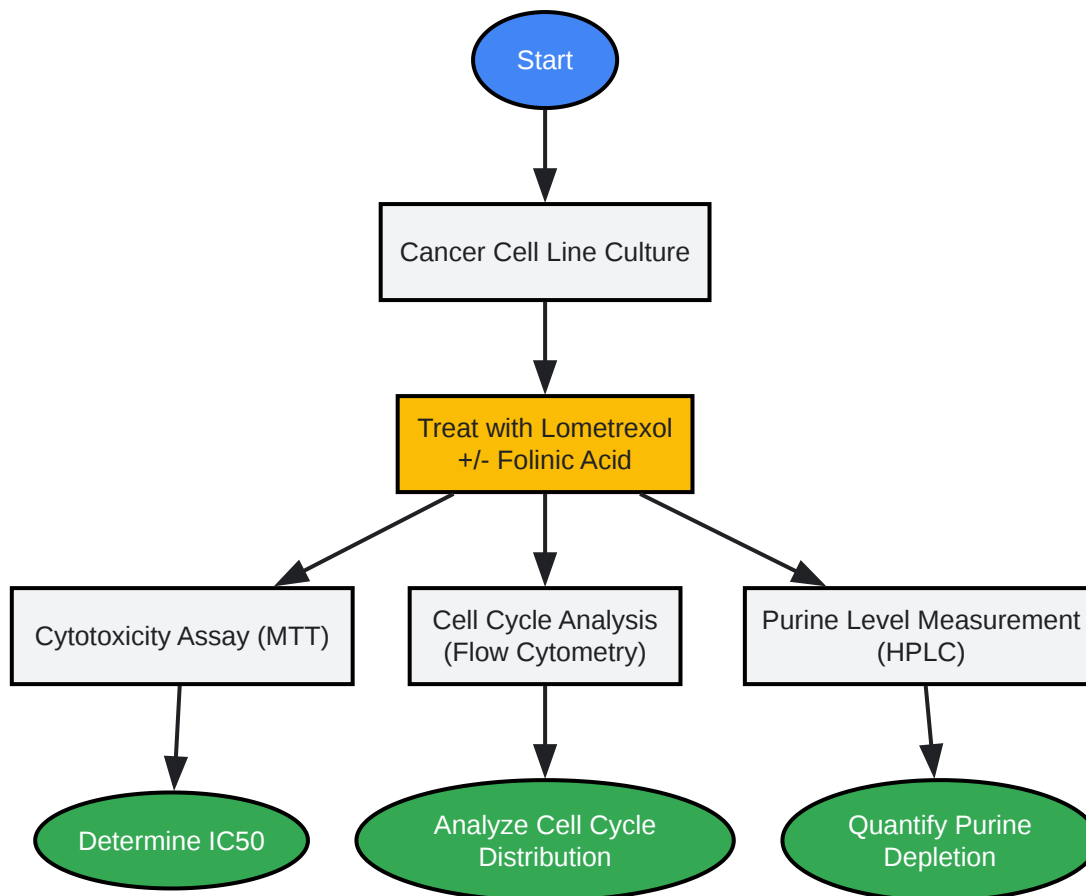
## Signaling Pathways and Experimental Workflows

## Mechanism of Action of Lometrexol and Folinic Acid Rescue

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Caption: Lometrexol inhibits GARFT, leading to apoptosis. Folinic acid rescues normal cells.

## In Vitro Evaluation of Lometrexol



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Email: [info@benchchem.com](mailto:info@benchchem.com)